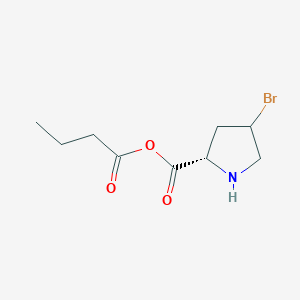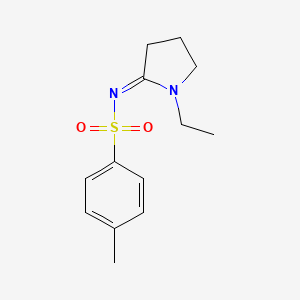
N-(1-Ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry due to its versatile biological activity. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethylpyrrolidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor has been reported as an efficient method . Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for its antibacterial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to variations in their biological activity and applications
Propiedades
Número CAS |
126826-49-1 |
|---|---|
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18N2O2S/c1-3-15-10-4-5-13(15)14-18(16,17)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3/b14-13- |
Clave InChI |
VOVUJSDXAUJRRJ-YPKPFQOOSA-N |
SMILES isomérico |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
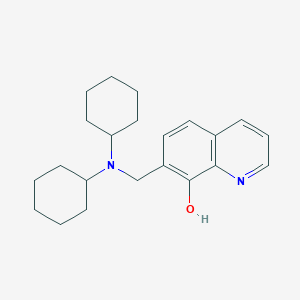
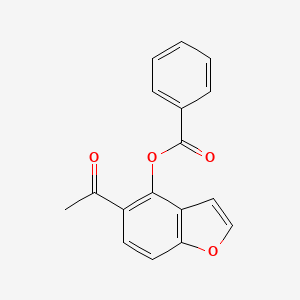
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
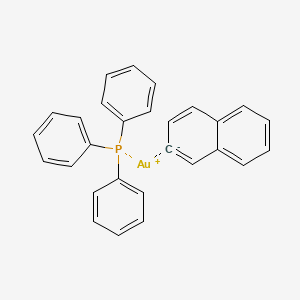
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
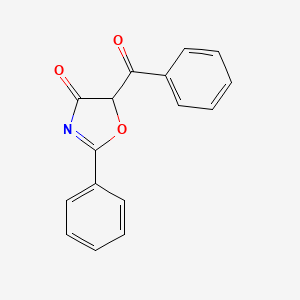
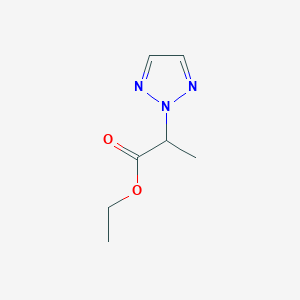
![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
